

Structure elucidation of 3-(4-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)propan-1-ol

Cat. No.: B1580537

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Initial Assessment: Defining the Molecular Framework

Before embarking on detailed spectroscopic analysis, the foundational properties of the molecule must be established. The molecular formula and the degree of unsaturation provide the fundamental constraints within which our structural hypothesis must fit.

Mass Spectrometry: Determining Molecular Weight and Halogen Presence

The first step in analyzing an unknown compound is to determine its molecular weight. Electron Ionization Mass Spectrometry (EI-MS) is the ideal tool for this, as it provides the mass of the parent molecule and yields valuable fragmentation data.

Expert Rationale: The key objective here is to observe the molecular ion (M^+) peak. For **3-(4-Chlorophenyl)propan-1-ol** ($C_9H_{11}ClO$), the expected monoisotopic mass is approximately 170.05 g/mol .^{[1][2]} A critical secondary objective is to screen for the presence of characteristic isotopes. Chlorine has two abundant stable isotopes, ^{35}Cl and ^{37}Cl , in a natural abundance ratio of roughly 3:1. Therefore, the mass spectrum should exhibit a distinctive "M+2" peak at m/z 172, with an intensity approximately one-third that of the molecular ion peak at m/z 170. This isotopic signature is a definitive marker for the presence of a single chlorine atom in the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Dissolve a small quantity of the analyte (typically <1 mg) in a volatile solvent such as methanol or dichloromethane.
- Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.
- Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.
- Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Record the abundance of each ion to generate the mass spectrum.

Table 1: Predicted Mass Spectrometry Data for C₉H₁₁ClO

m/z (for ³⁵ Cl)	m/z (for ³⁷ Cl)	Relative Intensity	Assignment (Predicted Fragment)
170	172	High (M ⁺ , M+2)	Molecular Ion
152	154	Moderate	[M - H ₂ O] ⁺
125	127	High	[Cl-C ₆ H ₄ -CH ₂] ⁺ (Chlorobenzyl cation)
111	113	Moderate	[Cl-C ₆ H ₄] ⁺ (Chlorophenyl cation)

Degree of Unsaturation: Predicting Rings and Pi Bonds

With the molecular formula C₉H₁₁ClO confirmed, the degree of unsaturation (DoU) can be calculated to determine the sum of rings and pi (π) bonds.

Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2)
DoU = 9 + 1 - (11/2) - (1/2) + (0/2)
DoU = 10 - 5.5 - 0.5 = 4

A DoU of 4 is highly indicative of a benzene ring, which contains one ring and three π bonds. This calculation immediately focuses our structural hypothesis on an aromatic compound.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Expert Rationale: Based on the molecular formula, we anticipate the presence of an alcohol (-OH) group and an aromatic ring. IR spectroscopy can quickly confirm or refute the presence of these moieties. We are specifically looking for a broad O-H stretching vibration, which is characteristic of hydrogen-bonded alcohols, and the C=C stretching vibrations within the aromatic ring.^[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

- **Background Scan:** Perform a background scan with no sample on the ATR crystal to account for atmospheric H₂O and CO₂.
- **Sample Application:** Place a single drop of the liquid sample directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Table 2: Key Expected IR Absorptions for **3-(4-Chlorophenyl)propan-1-ol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
3600 - 3200 (broad)	O-H stretch	Alcohol (-OH)
3100 - 3000	C-H stretch	Aromatic (sp ² C-H)
2960 - 2850	C-H stretch	Aliphatic (sp ³ C-H)
~1600, ~1490	C=C stretch	Aromatic Ring
1150 - 1050	C-O stretch	Primary Alcohol
850 - 800	C-H bend (out-of-plane)	1,4- (para) disubstituted benzene

Unambiguous Structure Determination: NMR Spectroscopy

While MS and IR provide the molecular formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise atomic connectivity, allowing for the final, unambiguous determination of the structure. We utilize both ¹H (proton) and ¹³C NMR to build a complete picture.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of distinct proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).

Expert Rationale: The structure of **3-(4-Chlorophenyl)propan-1-ol** suggests five distinct proton environments. The para-substituted aromatic ring should produce a characteristic pattern of two doublets. The three methylene (-CH₂-) groups of the propyl chain will each give a unique signal, with multiplicities determined by their neighbors according to the n+1 rule. The alcohol proton is also expected, though its signal can be broad and variable.^[4] A D₂O shake experiment is a definitive method to identify this proton, as it will exchange with deuterium and its signal will disappear from the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Spectrum Acquisition: Place the tube in the NMR spectrometer and acquire the ^1H spectrum.
- D_2O Shake (Confirmation of -OH):
 - Acquire the initial spectrum.
 - Remove the tube, add one drop of deuterium oxide (D_2O), shake well, and re-acquire the spectrum.
 - The signal corresponding to the -OH proton will disappear or significantly diminish.

Table 3: Predicted ^1H NMR Data for **3-(4-Chlorophenyl)propan-1-ol** in CDCl_3

Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment	Justification
~7.25	2H	Doublet	Ar-H (Ha)	Aromatic protons ortho to the Cl atom.
~7.13	2H	Doublet	Ar-H (Hb)	Aromatic protons meta to the Cl atom.
~3.66	2H	Triplet	-CH ₂ -OH (Hc)	Methylene group attached to the electronegative oxygen. Split by Hd.
~2.68	2H	Triplet	Ar-CH ₂ - (He)	Benzylic methylene group. Split by Hd.
~1.86	2H	Multiplet (Quintet)	-CH ₂ -CH ₂ -CH ₂ - (Hd)	Methylene group split by both Hc and He (2+1 and 2+1 neighbors).
Variable	1H	Broad Singlet	-OH	Labile proton, disappears on D ₂ O shake.

Note: The provided chemical shifts are based on reported data.[\[5\]](#)[\[6\]](#)

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. In a standard broadband-decoupled spectrum, each unique carbon atom produces a single peak.

Expert Rationale: For **3-(4-Chlorophenyl)propan-1-ol**, the molecular symmetry must be considered. Due to the plane of symmetry passing through the C-Cl bond and the propyl chain,

the four aromatic CH carbons are present as two equivalent pairs. Therefore, we expect a total of seven distinct carbon signals: four for the aromatic ring and three for the aliphatic chain.

Table 4: Predicted ^{13}C NMR Data for **3-(4-Chlorophenyl)propan-1-ol**

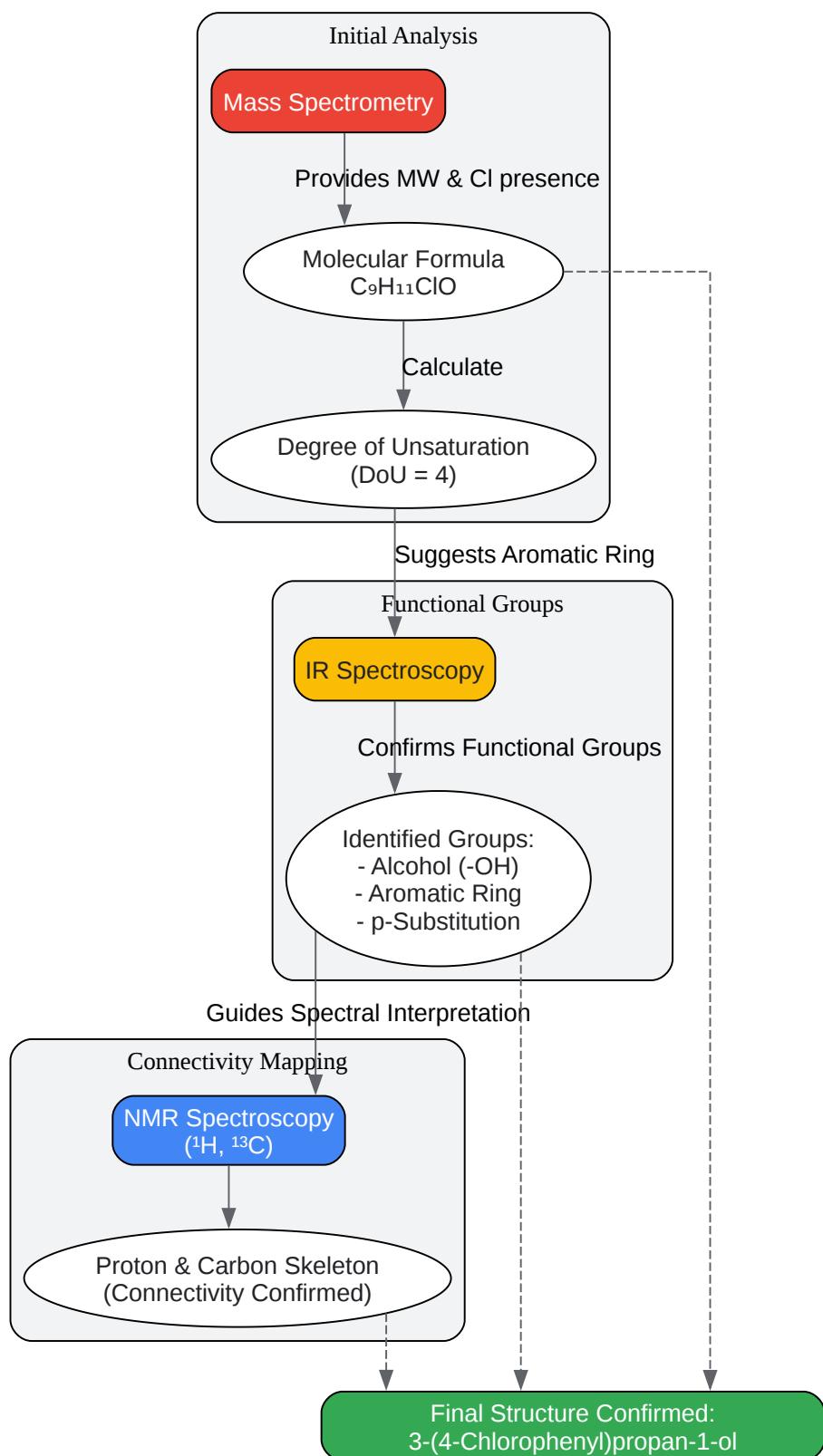
Chemical Shift (δ , ppm)	Assignment	Justification
~140	C-CH ₂	Aromatic quaternary carbon attached to the alkyl chain.
~131	C-Cl	Aromatic quaternary carbon attached to the electronegative chlorine.
~129.5	Ar-CH	Aromatic CH carbons ortho to the alkyl chain.
~128.5	Ar-CH	Aromatic CH carbons meta to the alkyl chain.
~62	-CH ₂ -OH	Aliphatic carbon attached to the highly electronegative oxygen atom.
~34	-CH ₂ -	Central aliphatic carbon.
~31.5	Ar-CH ₂ -	Benzylic carbon, slightly deshielded by the aromatic ring.

Note: Approximate chemical shifts are based on typical values for similar structures.[\[7\]](#)

Synthesis and Final Confirmation

The collective data from MS, IR, and NMR creates a powerful, self-validating conclusion. The workflow illustrates a logical progression from general to specific information, culminating in the final structure.

Diagram 1: Overall Structure Elucidation Workflow

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Caption: A logical workflow for structure elucidation.

Diagram 2: Annotated Structure of **3-(4-Chlorophenyl)propan-1-ol** with NMR Assignments

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- To cite this document: BenchChem. [Structure elucidation of 3-(4-Chlorophenyl)propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580537#structure-elucidation-of-3-4-chlorophenyl-propan-1-ol\]](https://www.benchchem.com/product/b1580537#structure-elucidation-of-3-4-chlorophenyl-propan-1-ol)

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